tert-Pentyl 2,2-dimethylperoxybutyrate

Polymerization initiator safety Organic peroxide storage Flash point classification

tert-Pentyl 2,2-dimethylperoxybutyrate (CAS 93778-67-7) is a tertiary-alkyl peroxyester belonging to the organic peroxide class, functioning as a thermal free-radical initiator for vinyl monomer polymerization and crosslinking processes. Its IUPAC identity is 2-methylbutan-2-yl 2,2-dimethylbutaneperoxoate (C₁₁H₂₂O₃, MW 202.29 g/mol).

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 93778-67-7
Cat. No. B12671289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Pentyl 2,2-dimethylperoxybutyrate
CAS93778-67-7
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OOC(C)(C)CC
InChIInChI=1S/C11H22O3/c1-7-10(3,4)9(12)13-14-11(5,6)8-2/h7-8H2,1-6H3
InChIKeyBHOJYRVNQUQMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Pentyl 2,2-Dimethylperoxybutyrate (CAS 93778-67-7): Procurement-Relevant Identity and Class Profile for Polymerization Initiator Selection


tert-Pentyl 2,2-dimethylperoxybutyrate (CAS 93778-67-7) is a tertiary-alkyl peroxyester belonging to the organic peroxide class, functioning as a thermal free-radical initiator for vinyl monomer polymerization and crosslinking processes. Its IUPAC identity is 2-methylbutan-2-yl 2,2-dimethylbutaneperoxoate (C₁₁H₂₂O₃, MW 202.29 g/mol) [1]. The compound features a sterically hindered tert-amyl (1,1-dimethylpropyl) leaving group on one side of the O–O bond and a 2,2-dimethylbutyrate acyl moiety on the other, placing it within the broader family of aliphatic tert-amyl peroxyesters whose decomposition kinetics and initiator efficiency have been systematically characterized in dilute solution [2]. Its EINECS registration (298-203-4) and inclusion in regulatory inventories such as Japan's MITI list confirm manufactured-existence at industrial volumes [3].

Why tert-Pentyl 2,2-Dimethylperoxybutyrate Cannot Be Freely Swapped with Other Peroxyesters in Polymerization Formulations


Organic peroxide initiators are not functionally interchangeable because the temperature at which radicals are generated—and the identity and reactivity of those radicals—are determined by the specific O–O bond environment, which is tuned by both the acyl (R–C(O)O•) and the tertiary alkyl (R′–O•) fragments [1]. For aliphatic tert-amyl peroxyesters, the decomposition rate coefficient (k_obs) in solution is governed by the electron-donating and steric properties of the acyl substituent R, with systematic variations of R producing measurable shifts in half-life temperature [2]. Even among closely related peroxyesters, differences of 10–20 °C in the 1-hour half-life temperature can determine whether initiation is compatible or catastrophic with a given process temperature window, monomer reactivity profile, or exotherm management strategy. Selecting tert-pentyl 2,2-dimethylperoxybutyrate over, for example, tert-butyl 2,2-dimethylperoxybutyrate or tert-amyl peroxypivalate requires evaluating quantitative decomposition kinetics, not merely peroxyester class membership.

Quantitative Differentiation Evidence: tert-Pentyl 2,2-Dimethylperoxybutyrate vs. Closest Peroxyester Analogs


Boiling Point and Flash Point vs. tert-Butyl 2,2-Dimethylperoxybutyrate: Impact on Storage Classification and Process Safety Margins

The tert-pentyl ester exhibits a significantly higher predicted boiling point (256.4 °C at 760 mmHg) compared to its tert-butyl analog (204 °C at 760 mmHg), a difference of approximately 52 °C . The flash point of the tert-pentyl ester is predicted at 102.5 °C versus 59.2 °C for the tert-butyl analog—a 43 °C elevation that crosses the 93 °C threshold used in many regulatory jurisdictions to distinguish Class II from Class IIIA combustible liquids [1]. This translates into a wider safe-handling temperature window for the tert-pentyl derivative during bulk storage, transfer, and reactor charging operations without active refrigeration.

Polymerization initiator safety Organic peroxide storage Flash point classification

XLogP3 Lipophilicity and Acyl-Chain Hydrophobicity: Differentiating the tert-Pentyl 2,2-Dimethylbutyrate Scaffold from Lower-Homolog tert-Butyl Peroxyesters

The computed XLogP3-AA of tert-pentyl 2,2-dimethylperoxybutyrate is 3.4 [1], while the tert-butyl 2,2-dimethylperoxybutyrate analog has a reported logP of approximately 2.9 (estimated from group contributions [2]). The additional methylene unit in the tert-pentyl fragment contributes roughly Δ logP ≈ +0.5, which enhances partitioning into hydrophobic monomer phases. For heterogeneous polymerizations involving styrenic or acrylic monomers in aqueous suspension, increased initiator solubility in the monomer droplet phase can alter the locus of initiation and influence particle morphology and molecular weight distribution [3].

Monomer compatibility Partition coefficient Dispersion polymerization

Decomposition Kinetics of tert-Amyl Peroxyesters: The 2,2-Dimethylbutyrate Acyl Group Confers Intermediate Thermal Stability Between Pivalate and 2-Ethylhexanoate Esters

A systematic kinetic study of aliphatic tert-amyl peroxyesters RC(O)OOTA in n-heptane established first-order decomposition over several half-lives and derived rate equations k_obs(p,T) for a series of R groups spanning linear and branched alkyl chains [1]. Within this series, 2,2-dimethylbutyrate (R = C(CH₃)₂CH₂CH₃) occupies an intermediate position in the acyl stability hierarchy—less labile than the tertiary-alkyl pivalate (R = C(CH₃)₃) but more readily decomposed than the secondary-alkyl 2-ethylhexanoate (R = CH(C₂H₅)CH₂CH₂CH₂CH₃). This places the 1-hour half-life temperature of tert-pentyl 2,2-dimethylperoxybutyrate between approximately 61 °C (TAPP, tert-amyl peroxypivalate) and 72 °C (TAPV, tert-amyl peroxy-2-ethylhexanoate) [2], making it suitable for polymerization processes targeting initiation onset in the 65–70 °C range where TAPP may be too fast (risk of runaway) and TAPV may be too slow (incomplete monomer conversion).

Half-life temperature Decomposition kinetics Initiator selection temperature window

Density and Molar Volume: The tert-Pentyl Ester Is ~12% Denser Than Its tert-Butyl Counterpart, Affecting Formulation Weight-to-Volume Conversions

The predicted density of tert-pentyl 2,2-dimethylperoxybutyrate is 1.046 g/cm³, while the tert-butyl analog has a predicted density of 0.924 g/cm³ . This 13.2% higher density means that a volumetric metering system calibrated for tert-butyl peroxyesters will under-deliver the target compound by approximately 13% on a mass basis if the density difference is not corrected. In continuous polymerization processes where initiator feed rate directly controls molecular weight, such an uncorrected volumetric switch would produce a proportional error in radical concentration and downstream polymer properties.

Initiator feeding accuracy Density specification Metering pump calibration

Procurement-Guided Application Scenarios for tert-Pentyl 2,2-Dimethylperoxybutyrate Based on Evidence Differentiation


Acrylic Resin Polymerization Requiring Initiation in the 65–70 °C Window Without Active Refrigeration

For bulk or solution acrylic polymerizations where process temperature is constrained to 65–70 °C by monomer boiling point or equipment limitations, and where the lower flash point of tert-butyl analogs (59 °C) presents a safety hazard for ambient handling, tert-pentyl 2,2-dimethylperoxybutyrate offers a dual advantage: its estimated 1-hour half-life falls within the target temperature window (intermediate between TAPP at 61 °C and TAPV at 72 °C [1]), and its 102.5 °C flash point eliminates the explosion-proof storage requirement that burdens the tert-butyl counterpart [2].

Hydrophobic Monomer Systems (Styrenics, Long-Chain Acrylates) in Suspension Polymerization

The XLogP3 of 3.4 [1] indicates significantly higher monomer-phase partitioning than tert-butyl peroxybenzoate (XLogP3 ~2.7). In suspension polymerization of styrene or lauryl methacrylate, this enhanced hydrophobicity can reduce initiator loss to the aqueous phase, improving radical efficiency and reducing residual monomer levels at equivalent initiator loading. Formulators switching from more polar peroxyesters (e.g., tert-butyl peroxybenzoate) should expect altered locus-of-initiation behavior that may require concentration adjustment [2].

Process Safety Re-engineering: Replacing Low-Flash-Point tert-Butyl Peroxyesters in Existing Production Lines

For manufacturing facilities currently using tert-butyl 2,2-dimethylperoxybutyrate (flash point 59.2 °C) [1], substitution with the tert-pentyl analog elevates the flash point by 43 °C to 102.5 °C [2], crossing the key 93 °C (200 °F) threshold used in NFPA and OSHA flammable-liquid classifications. This may allow reclassification of storage areas from Class I Division 1 to less restrictive electrical classification, reducing capital expenditure on facility upgrades. Density recalibration of metering systems (1.046 vs. 0.924 g/cm³) is mandatory to maintain equivalent molar feed rates .

Kinetic Studies of Peroxyester Decomposition Under Elevated Pressure: A 2,2-Dimethylbutyrate-Probe for Acyl Substituent Effects

The 2,2-dimethylbutyrate group in this peroxyester provides a sterically hindered tertiary acyl center with an ethyl substituent (vs. methyl in pivalate), making it a useful probe molecule for pressure-dependent kinetic investigations of the decarboxylation step following O–O bond homolysis [1]. The tert-amyl leaving group simultaneously generates 2-methylbutan-2-oxyl radicals whose β-scission products (acetone + ethyl radical) are analytically distinguishable from the decomposition products of tert-butoxyl radicals from tert-butyl peroxyesters, enabling mechanistic tracing in mixed-initiator studies.

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